Methyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate
Description
Properties
IUPAC Name |
methyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-13-6(12)4-11-3-2-5(10-11)7(8)9/h2-3,7H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHQACUMYWQMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC(=N1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate typically involves the reaction of difluoroacetic acid with a suitable pyrazole derivative. One common method includes the esterification of difluoroacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl difluoroacetate is then reacted with a pyrazole derivative under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, the process may involve purification steps such as distillation and crystallization to obtain a high-purity product .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis .
Substitution Reactions
The difluoromethyl group participates in nucleophilic substitution reactions, particularly under metal-catalyzed conditions. For example, copper-mediated coupling replaces fluorine atoms with other nucleophiles .
Oxidation and Reduction
The pyrazole ring and ester group are susceptible to redox transformations:
- Oxidation : Treatment with KMnO₄ or H₂O₂ oxidizes the pyrazole ring to pyrazole N-oxide derivatives.
- Reduction : LiAlH₄ reduces the ester to the corresponding alcohol, 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanol .
Cycloaddition and Coupling Reactions
The pyrazole nitrogen can act as a directing group in cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at the pyrazole’s 4-position .
| Coupling Partner | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 100°C, 12 hr | Methyl 2-[3-(difluoromethyl)-4-phenyl-1H-pyrazol-1-yl]acetate | 65% |
Functional Group Interconversion
The ester group is amenable to transesterification and aminolysis:
- Transesterification : Reacting with alcohols (e.g., ethanol) in acidic media produces ethyl esters.
- Aminolysis : Reaction with amines (e.g., piperidine) forms amides, useful in drug discovery .
Stability and Degradation
The compound exhibits moderate stability under ambient conditions but degrades under UV light or strong bases. Hydrolytic degradation pathways dominate in alkaline environments .
| Condition | Degradation Product | Half-Life |
|---|---|---|
| pH 9.0, 25°C | 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]acetic acid | 48 hr |
| UV light, 254 nm | Difluoromethyl pyrazole fragments | 12 hr |
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate is primarily recognized for its pharmacological properties. Pyrazole derivatives, including this compound, have been extensively studied for their biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Pharmacological Properties
- Anti-inflammatory Activity : Research has shown that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are key players in the inflammatory process. For instance, compounds structurally related to this compound have demonstrated significant inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models .
- Anticancer Potential : Some studies indicate that pyrazole derivatives can induce apoptosis in cancer cells. The difluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and exert cytotoxic effects on tumor cells .
Agrochemical Applications
The agrochemical industry has also shown interest in pyrazole derivatives due to their effectiveness as pesticides and herbicides. This compound may serve as a scaffold for developing new agrochemicals.
Pesticidal Activity
- Insecticides : Compounds with similar structures have been tested against various pests. For example, pyrazole-based insecticides have shown efficacy against aphids and whiteflies, suggesting that this compound could be developed into a novel insecticide formulation .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of difluoromethyl-substituted hydrazines with appropriate acylating agents. The characterization of this compound can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Synthesis Pathway
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Difluoromethyl hydrazine + Acetic anhydride | Room temperature | High |
| 2 | Purification via recrystallization | Ethanol solvent | >90% |
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced paw edema model in rats. The results indicated that compounds similar to this compound significantly reduced edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .
Case Study 2: Insecticidal Activity
Research conducted on the insecticidal properties of pyrazole derivatives revealed that formulations containing this compound exhibited high mortality rates in treated pest populations within a week of application, outperforming several commercial insecticides .
Mechanism of Action
The mechanism of action of Methyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physical, and spectral differences between methyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate and its analogs.
Table 1: Comparative Analysis of Pyrazole-Based Acetate Esters
Key Findings:
Substituent Effects on Reactivity and Stability: The difluoromethyl group (-CF₂H) in the target compound offers intermediate electronegativity and steric bulk compared to trifluoromethyl (-CF₃) analogs (e.g., CAS 1006348-57-7). This reduces metabolic degradation compared to non-fluorinated pyrazoles while maintaining solubility .
Spectral and Physical Property Variations :
- Mass Spectrometry : Ethyl analogs with trifluoromethyl groups (e.g., CAS 1898213-85-8) exhibit higher molecular weights (248.19 vs. 202.15 for the target methyl ester) and distinct HRMS fragmentation patterns due to fluorine’s isotopic signature .
- Melting Points : While data for the target compound is unavailable, related pyrazole esters in (e.g., C₁₆H₁₄F₂N₄O) show melting points between 134–190°C, suggesting that fluorinated pyrazoles generally form crystalline solids .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for ethyl esters (e.g., ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate), which involve coupling pyrazole derivatives with methyl chloroacetate. However, methyl esters may require milder conditions due to the lower steric hindrance of methyl groups compared to ethyl .
Biological and Industrial Relevance :
- Trifluoromethyl analogs (e.g., CAS 1006348-57-7) are prevalent in agrochemicals due to their resistance to hydrolysis, whereas difluoromethyl derivatives (target compound) are explored for their balance between lipophilicity and biodegradability .
- The 2,6-difluorophenyl-substituted analog (CAS 2060058-57-1) demonstrates how aryl groups enhance π-π stacking in crystal structures, a property leveraged in materials science .
Biological Activity
Methyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate (CAS No. 1823451-27-9) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by the difluoromethyl group and pyrazole ring, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C7H8F2N2O2
- Molecular Weight : 190.15 g/mol
- Structure : Chemical Structure
Synthesis
The synthesis of this compound typically involves the reaction of difluoromethyl-substituted hydrazines with appropriate acylating agents. The synthetic pathway often includes steps like nucleophilic addition and cyclization that yield the desired pyrazole structure .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of pyrazole derivatives, including those structurally related to this compound. Compounds in this class have shown effectiveness against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, which are responsible for Chagas disease and leishmaniasis, respectively. The most promising compounds exhibited low micromolar potency without significant cytotoxicity to human cells .
Antimicrobial Activity
Pyrazole derivatives are noted for their antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria. This compound may exhibit similar activities, contributing to its potential as an antimicrobial agent .
Anticancer Properties
The anticancer activity of pyrazoles has been extensively studied. Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cell lines, particularly in breast cancer models such as MCF-7 and MDA-MB-231. The combination of this compound with conventional chemotherapeutic agents like doxorubicin has shown synergistic effects, enhancing cytotoxicity against resistant cancer cells .
Case Studies
Several studies provide insights into the biological activities of pyrazole derivatives:
- Antiparasitic Screening : A study evaluated various pyrazole analogs against T. brucei and L. infantum, revealing that modifications at the 4-position significantly influenced antiparasitic efficacy .
- Anticancer Research : In vitro studies demonstrated that specific pyrazoles induced apoptosis in breast cancer cell lines, with enhanced effects when combined with doxorubicin. The mechanism involved mitochondrial disruption and activation of caspases .
- Antimicrobial Evaluation : Pyrazole carboxamides were tested for antifungal activity against plant pathogens, showing significant inhibition rates that suggest their potential use in agricultural applications .
Q & A
Q. What are the established synthetic routes for Methyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate, and how are intermediates purified?
The synthesis typically involves alkylation of pyrazole derivatives. A common method includes reacting 3-(difluoromethyl)-1H-pyrazole with methyl chloroacetate under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures. Purification is achieved via flash chromatography using silica gel and gradients of ethyl acetate/hexane . Yield optimization often requires careful control of stoichiometry and reaction time.
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
Structural validation employs:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- IR spectroscopy to identify functional groups (e.g., ester C=O stretch ~1740 cm⁻¹).
- Mass spectrometry (ESI-MS) for molecular ion confirmation.
- X-ray crystallography (using SHELXL ) for absolute configuration determination when single crystals are obtainable.
Q. What are the stability considerations for this compound under laboratory storage conditions?
The compound is stable at room temperature in anhydrous environments but may hydrolyze in the presence of moisture or strong acids/bases. Long-term storage recommendations include desiccated containers at -20°C under inert gas (N₂/Ar) .
Advanced Research Questions
Q. How do structural modifications to the pyrazole or ester groups influence biological activity?
SAR studies indicate:
- The difluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability .
- Ester hydrolysis to carboxylic acids can modulate bioavailability. For example, replacing the methyl ester with ethyl or tert-butyl esters alters pharmacokinetic profiles .
- Substituents at the pyrazole 5-position (e.g., halogens, aryl groups) significantly impact target binding affinity .
Q. What computational methods are used to predict target interactions, and how do experimental results align with docking studies?
Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with enzymes like cyclooxygenase (COX) or kinases. For instance, the pyrazole ring may form π-π stacking with hydrophobic pockets, while the ester group participates in hydrogen bonding. Experimental validation via enzyme inhibition assays (e.g., COX-2 IC₅₀) often correlates with predicted binding poses .
Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?
Discrepancies arise from differences in:
- Assay conditions (e.g., buffer pH, incubation time).
- Cell lines or enzyme sources (e.g., recombinant vs. native proteins).
- Compound purity (HPLC >95% recommended ). Standardized protocols and orthogonal assays (e.g., SPR, ITC) are critical for reproducibility .
Q. What strategies optimize regioselectivity during pyrazole functionalization?
- Directing groups : Electron-withdrawing substituents (e.g., -CF₃) direct electrophilic attacks to specific pyrazole positions.
- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enables selective C-H activation at the 4- or 5-position .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the 1-position .
Methodological Guidance
Q. What techniques validate crystallographic data for this compound?
Q. How is in vitro metabolic stability assessed, and what are key findings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
